molecular formula C11H19NO4 B1278135 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid CAS No. 249762-02-5

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Cat. No. B1278135
M. Wt: 229.27 g/mol
InChI Key: NGHWWOXFYMDOPV-UHFFFAOYSA-N
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Description

The compound "2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid" is a derivative of amino acids that falls under the category of tert-butoxycarbonyl (Boc) protected amino acids. These compounds are typically used in peptide synthesis as they allow for the protection of the amino group during the coupling of amino acid residues, which is a critical step in the formation of peptide chains. The Boc group is particularly useful because it can be removed under mild acidic conditions without affecting other sensitive functional groups in the molecule .

Synthesis Analysis

The synthesis of related Boc-protected amino acids has been reported in various studies. For instance, the synthesis of all four stereoisomers of a closely related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was achieved by adjusting reaction conditions to obtain either pure cis or trans acid, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . This demonstrates the versatility and controllability of the synthesis process for Boc-protected amino acids.

Molecular Structure Analysis

The molecular structure and conformation of Boc-protected amino acids have been studied using various analytical techniques. For example, the crystal and molecular structure of a similar Boc-protected amino acid was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Conformational analysis using molecular mechanics methods has shown that the conformation observed in the crystal state is influenced by hydrogen bonding, which is a common feature in the solid-state structures of these compounds .

Chemical Reactions Analysis

Boc-protected amino acids can undergo various chemical reactions, particularly those related to peptide bond formation and protection/deprotection steps. The tert-butoxycarbonyl group is known to be stable under basic conditions but can be removed under acidic conditions, which is essential for its use in peptide synthesis . Additionally, the presence of the Boc group can influence the acid-dissociation equilibria of the amino acid, as seen in the study of alpha-substituted acetic acids with tert-butylaminoxyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids, such as solubility, melting point, and acidity, are crucial for their application in peptide synthesis. These properties can be affected by the presence of the Boc group and the specific structure of the amino acid. For instance, ion-pair chromatography has been used to determine the content of a Boc-protected thiazoleacetic acid derivative, indicating the importance of analytical methods in characterizing these compounds . The stability of the Boc group under different conditions is also a key property that allows for its selective removal during the synthesis of peptides .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of the Application : This compound is used in the synthesis of dipeptides. The tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) derived from this compound are used as starting materials in dipeptide synthesis .
  • Methods of Application : The Boc-AAILs are prepared and used with commonly used coupling reagents. A distinctive coupling reagent, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .
  • Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 minutes .

Application 2: Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

  • Summary of the Application : This compound is used in the synthesis of a new derivative of β-(1,2,4-Triazol-1-yl)alanine .
  • Methods of Application : The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
  • Results or Outcomes : The new derivative was synthesized in four steps with an overall yield of 68% .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(5-4-6-11)7-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHWWOXFYMDOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444396
Record name {1-[(tert-Butoxycarbonyl)amino]cyclobutyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

CAS RN

249762-02-5
Record name {1-[(tert-Butoxycarbonyl)amino]cyclobutyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Aminocyclobut-1-yl)acetic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An 1 N aqueous solution of lithium hydroxide (227 ml, 227 mmol) was added to a solution of 2-oxo-1-azaspiro[3.3]heptane-1-carboxylic acid tert-butylester (48 g, 0.227 mmol) in tetrahydrofuran (200 ml). The reaction mixture was stirred for 2 h. Diethyl ether (200 ml) and water (200 ml) were added. The mixture was stirred for 16 h. The organic layer was isolated. The aqueous phase was extracted with diethyl ether (200 ml). The aqueous phase was acidified with a 10% aqueous solution of sodium hydrogen sulfate until pH 3. The formed precipitation was filtered off, washed with water, and dried in vacuo, to give 38.84 g of (1-(tert-butoxycarbonylamino)cyclobutyl)acetic acid.
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